REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].S([O-])([O-])(=O)=O.[Mg+2].CC(N=P(N1CCCC1)(N1CCCC1)N1CCCC1)(C)C.[N+:37]([CH3:40])([O-:39])=[O:38]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[CH2:40][N+:37]([O-:39])=[O:38])[CH:7]=[CH:8][CH:9]=1 |f:1.2|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
37.6 g
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Type
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reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Mg+2]
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Name
|
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
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CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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[N+](=O)([O-])C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
After concentration in vacuo
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Type
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CUSTOM
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Details
|
the residue was purified by flash chromatography (25% EtOAc/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C=CC1)C(C[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |